molecular formula C8H9ClN4 B11904176 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 213623-59-7

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11904176
CAS No.: 213623-59-7
M. Wt: 196.64 g/mol
InChI Key: KEBNQLYXYKIXPV-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position and an ethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate. This process involves a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block.

Industrial Production Methods

Industrial production methods for this compound often involve the use of ethyl cyanoacetate or isoxazole as starting materials . The synthesis process includes the preparation of intermediates such as 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and subsequently to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions

Common reagents used in these reactions include aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions often involve temperatures ranging from -10°C to room temperature, with reaction times varying from a few hours to overnight .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with different amines can yield various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a potential JAK inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling can lead to various diseases affecting the immune system, making this compound a valuable candidate for therapeutic applications.

Comparison with Similar Compounds

4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of 4-Chloro-5-ethyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

213623-59-7

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H9ClN4/c1-2-4-3-11-7-5(4)6(9)12-8(10)13-7/h3H,2H2,1H3,(H3,10,11,12,13)

InChI Key

KEBNQLYXYKIXPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C(=NC(=N2)N)Cl

Origin of Product

United States

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